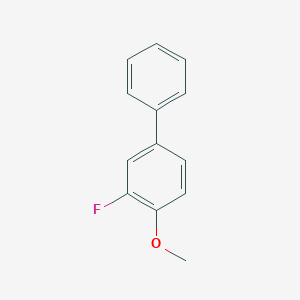

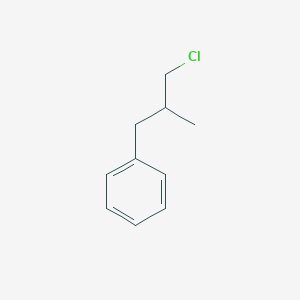

![molecular formula C11H21N3 B8763142 3-(Piperazin-1-yl)-1-azabicyclo[2.2.2]octane CAS No. 195504-10-0](/img/structure/B8763142.png)

3-(Piperazin-1-yl)-1-azabicyclo[2.2.2]octane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

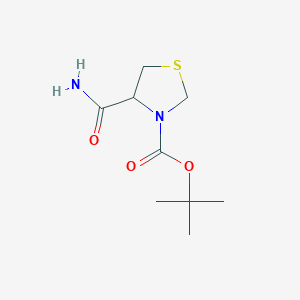

“3-(Piperazin-1-yl)-1-azabicyclo[2.2.2]octane” is a complex organic compound that contains a piperazine ring and a bicyclic octane structure . Piperazine is a common moiety in many bioactive molecules and drugs, and its presence can be attributed to its chemical reactivity and the different roles it can play depending on its position in the molecule .

Synthesis Analysis

The synthesis of piperazine derivatives often starts from 1,4-diazabicyclo[2.2.2]octane (DABCO), which serves as the source of the piperazine ring . DABCO is a strong nucleophile and a weak Lewis base, making it a good leaving group in aliphatic and aromatic nucleophilic substitution reactions . The highly reactive quaternary 4-aza-1-azonia- and 1,4-diazoniabicyclo[2.2.2]octanes are key intermediates that are converted to the respective piperazine derivatives by opening of the DABCO framework structure as a result of nucleophilic attack .Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a piperazine ring attached to a bicyclic octane structure . The piperazine ring is a six-membered ring containing two nitrogen atoms, while the bicyclic octane structure is a type of cycloalkane with two fused rings, each containing four carbon atoms .Chemical Reactions Analysis

DABCO, the starting material for the synthesis of piperazine derivatives, is involved in many organic transformations due to its properties as a strong nucleophile and good leaving group . It participates in reactions such as the Morita–Baylis–Hillman reaction, related nucleophilic activation processes involving allenes, cyclopropanes, and in the synthesis of heterocyclic compounds .Direcciones Futuras

The future directions for “3-(Piperazin-1-yl)-1-azabicyclo[2.2.2]octane” and related compounds could involve further exploration of their biological activities and potential applications in drug discovery . Additionally, the development of new synthetic methods for these compounds could also be a promising area of research .

Propiedades

Número CAS |

195504-10-0 |

|---|---|

Fórmula molecular |

C11H21N3 |

Peso molecular |

195.30 g/mol |

Nombre IUPAC |

3-piperazin-1-yl-1-azabicyclo[2.2.2]octane |

InChI |

InChI=1S/C11H21N3/c1-5-13-6-2-10(1)11(9-13)14-7-3-12-4-8-14/h10-12H,1-9H2 |

Clave InChI |

OTHJERZPEMHLGD-UHFFFAOYSA-N |

SMILES canónico |

C1CN2CCC1C(C2)N3CCNCC3 |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

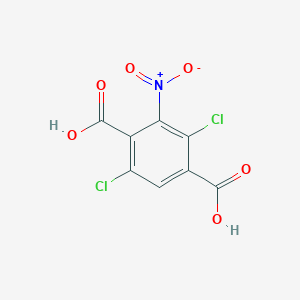

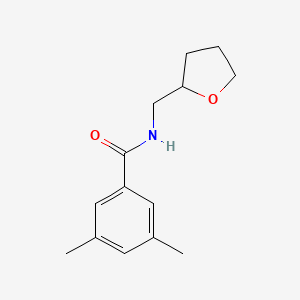

![Benzene, [(5-chloropentyl)oxy]-](/img/structure/B8763059.png)

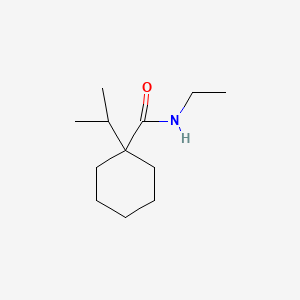

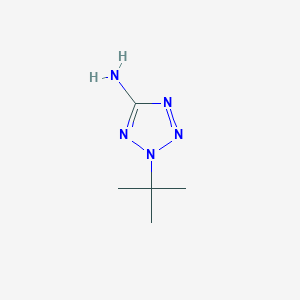

![5,7-Dichloro-3-isopropyl-1H-pyrazolo[4,3-D]pyrimidine](/img/structure/B8763077.png)

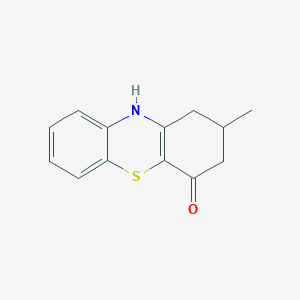

![3-[4-(1-Methylethyl)phenyl]pyridin-2-amine](/img/structure/B8763091.png)

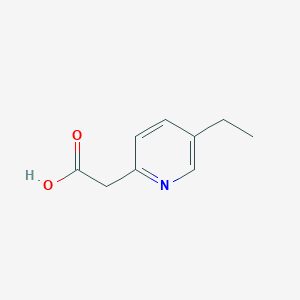

![Tert-butyl 6-bromo-2-oxo-2,4-dihydro-1H-spiro[[1,8]naphthyridine-3,4'-piperidine]-1'-carboxylate](/img/structure/B8763097.png)